molecular formula C20H19FN2O4S2 B6347701 5-Fluoro-1,2-di(p-toluenesulfonylamino) benzene, 95% CAS No. 113269-02-6

5-Fluoro-1,2-di(p-toluenesulfonylamino) benzene, 95%

Cat. No. B6347701
CAS RN: 113269-02-6
M. Wt: 434.5 g/mol
InChI Key: AMACBYWWJKXPSU-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-di(p-toluenesulfonylamino) benzene is a chemical compound with the molecular formula C20H19FN2O4S2 . It has a molecular weight of 434.51183 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1,2-di(p-toluenesulfonylamino) benzene involves a benzene ring substituted with fluorine and toluenesulfonylamino groups . The exact structure and arrangement of these groups on the benzene ring are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

CHEMBL4170052 exhibits potential as a drug candidate due to its unique chemical structure. Researchers are investigating its interactions with specific protein targets, aiming to develop novel therapeutic agents. The compound’s bioactivity data can be explored in the ChEMBL database, which contains over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets .

Safety and Hazards

The safety data sheet for 5-Fluoro-1,2-di(p-toluenesulfonylamino) benzene is not available in the search results . Therefore, the specific safety and hazard information for this compound is not provided.

properties

IUPAC Name

N-[4-fluoro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-14-3-8-17(9-4-14)28(24,25)22-19-12-7-16(21)13-20(19)23-29(26,27)18-10-5-15(2)6-11-18/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMACBYWWJKXPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-fluoro-2-(4-toluenesulfonylamino)-phenyl]-4-toluenesulfonamide

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